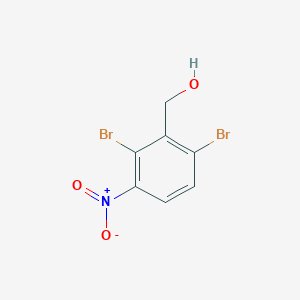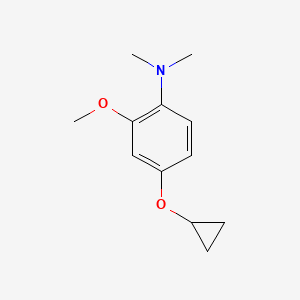
3-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methylthio group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via an alkylation reaction using tert-butyl bromide and a suitable base.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is added through a nucleophilic substitution reaction using cyclopropyl bromide.
Introduction of the Methylthio Group: The methylthio group is incorporated using a thiolation reaction with methylthiol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The tert-butoxy, cyclopropoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine: A structural isomer with similar properties.
3-Tert-butoxy-4-cyclopropoxy-5-(ethylthio)pyridine: An analog with an ethylthio group instead of a methylthio group.
Uniqueness
3-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylpyridine |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-10-7-14-8-11(17-4)12(10)15-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
YHFOBPVOCLFJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CN=CC(=C1OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile](/img/structure/B14813687.png)



![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14813710.png)


![2,4-dichloro-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]benzohydrazide](/img/structure/B14813724.png)
![2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid](/img/structure/B14813731.png)

![2-(2-bromo-4-ethylphenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14813757.png)

